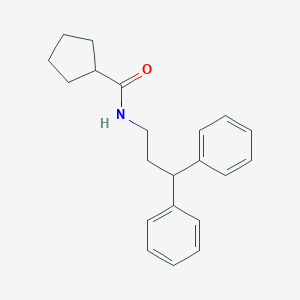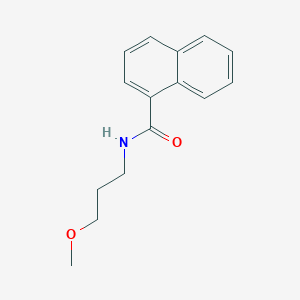![molecular formula C18H21N3O3S B258772 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is not fully understood. However, it is known to be a potent inhibitor of various enzymes and receptors. It is thought to bind to the active site of these molecules, preventing them from functioning properly.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to inhibit the activity of G protein-coupled receptors, leading to a decrease in intracellular signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potency. It is a very potent inhibitor of various enzymes and receptors, making it useful for studying their function. However, this potency can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation is that it is not very selective, meaning that it can inhibit the function of multiple enzymes and receptors.
Orientations Futures
There are many future directions for research involving 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide. One area of research is the development of more selective inhibitors of specific enzymes and receptors. Another area of research is the use of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in drug discovery, as it may be useful in identifying new drug targets. Additionally, research is needed to better understand the mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide and its effects on biological processes.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step is the reaction of 2-methyl-5-nitrobenzenesulfonamide with phenylpiperazine in the presence of a reducing agent such as iron powder. This results in the formation of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]nitrobenzene. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide.
Applications De Recherche Scientifique
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is widely used in scientific research as a tool for studying biological processes. It is a potent inhibitor of various enzymes and receptors, making it useful for studying the function of these molecules. It is commonly used in studies of G protein-coupled receptors, as it can selectively inhibit their function. It is also used in studies of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP.
Propriétés
Nom du produit |
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide |
|---|---|
Formule moléculaire |
C18H21N3O3S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-methyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-8-16(13-17(14)18(19)22)25(23,24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,19,22) |
Clé InChI |
UTIXMZMXLOTXBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)